2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide groups. Its structure features:
- A sulfanyl bridge linking the triazole to an acetamide moiety.
- A 3-(trifluoromethyl)phenyl group on the acetamide, contributing to hydrophobic interactions and electron-withdrawing effects.
This scaffold is associated with diverse biological activities, including anti-inflammatory, anti-exudative, and enzyme-modulating properties .
Properties
IUPAC Name |
2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5OS/c1-2-10-19-20-12(21(10)17)23-7-11(22)18-9-5-3-4-8(6-9)13(14,15)16/h3-6H,2,7,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPUWDIRKTEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol
-
Starting Materials : Ethyl hydrazinecarboxylate reacts with a nitrile derivative (e.g., propionitrile) in ethanol under reflux to form a thiosemicarbazide intermediate.
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Cyclization : The intermediate undergoes cyclization in the presence of aqueous sodium hydroxide at 80–90°C, yielding 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | NaOH (2 eq) |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Characterization Data :
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IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C–S stretch).
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¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 5.10 (s, 2H, NH₂).
Introduction of the Sulfanyl Group
The sulfanyl (–S–) bridge is introduced via nucleophilic substitution between the triazole-thiol and a chloroacetamide derivative.
Synthesis of N-[3-(Trifluoromethyl)phenyl]chloroacetamide
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Chloroacetylation : 3-(Trifluoromethyl)aniline reacts with chloroacetyl chloride in dichloromethane at 0–5°C, catalyzed by triethylamine.
-
Isolation : The product is precipitated by ice-water quenching and recrystallized from ethanol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Base | Et₃N (1.2 eq) |
| Yield | 88–92% |
Characterization Data :
Coupling Reaction
The triazole-thiol reacts with N-[3-(trifluoromethyl)phenyl]chloroacetamide in dimethylformamide (DMF) using potassium carbonate as a base.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60–70°C |
| Base | K₂CO₃ (1.5 eq) |
| Reaction Time | 3–4 hours |
| Yield | 70–78% |
Mechanistic Insight :
The thiolate ion (generated via deprotonation by K₂CO₃) attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the sulfanyl bridge.
Final Amidation and Purification
The crude product is purified via recrystallization or column chromatography to achieve pharmaceutical-grade purity.
Spectral Confirmation
Optimization Strategies
Solvent Effects
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction kinetics by facilitating ion-pair formation.
-
Microwave Assistance : Reducing reaction time to 30 minutes with 20% higher yield under microwave irradiation.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-(Trifluoromethyl)aniline | 320 |
| Chloroacetyl chloride | 150 |
| DMF | 80 |
| Total Raw Materials | 550 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and thiols.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains and fungi. Studies indicate that the triazole moiety enhances the interaction with biological targets, potentially leading to the development of new antimicrobial agents .
Anticancer Properties
Research has indicated that compounds containing triazole structures can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, derivatives of 4H-1,2,4-triazole have been explored for their ability to target specific cancer pathways. The presence of the trifluoromethyl group may enhance lipophilicity and biological activity, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes relevant to disease processes. For instance, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis and have been studied as potential antifungal agents . The sulfanyl group may also contribute to enzyme binding affinity.
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole compounds are frequently employed as fungicides in agriculture. The compound under review could be synthesized into formulations that prevent fungal diseases in crops, thereby enhancing yield and quality . Its efficacy against various plant pathogens is currently under investigation.
Plant Growth Regulators
Research suggests that triazole derivatives can act as plant growth regulators by modulating hormonal pathways in plants. This can lead to improved growth rates and stress resistance in crops . The specific application of this compound in agriculture could be a focus for future studies.
Material Science
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The unique structural features of the compound allow it to serve as a crosslinking agent or modifier in polymer synthesis .
Sensors and Catalysts
Recent studies have indicated that triazole-based compounds can be utilized in sensor technology due to their ability to interact with various analytes. Furthermore, their catalytic properties have been investigated for applications in organic synthesis, where they may facilitate reactions under mild conditions .
Summary of Findings
| Application Area | Potential Uses | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Efficacy against specific pathogens |
| Agriculture | Fungicides, plant growth regulators | Formulations for crop protection |
| Material Science | Polymer additives, sensors | Development of new materials |
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their function. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural modifications in analogous compounds influence solubility, bioavailability, and target affinity. Below is a comparative overview:
Structure-Activity Relationship (SAR) Insights
- Anti-Exudative Activity : Substitution at the 5-position of the triazole (e.g., ethyl, furan-2-yl, or trimethoxyphenyl) correlates with enhanced anti-inflammatory effects. The target compound’s 5-ethyl group balances lipophilicity and metabolic stability, outperforming furan-2-yl derivatives in prolonged activity .
- Electron-Withdrawing Groups : The 3-(trifluoromethyl)phenyl group on the acetamide enhances receptor binding via hydrophobic and dipole interactions, similar to chlorine or nitro substituents in analogs .
- Heterocyclic Modifications : Pyridinyl or allyl groups (e.g., ) introduce steric or electronic effects but may reduce solubility compared to the target compound’s simpler ethyl substituent.
Biological Activity
The compound 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H11N5OS
- CAS Number : 1931988
The biological activity of this compound is largely attributed to its triazole moiety, which is known for its ability to interact with various biological targets. The following mechanisms have been identified:
- Antimicrobial Activity : Triazole derivatives often exhibit significant antimicrobial properties. Studies suggest that the presence of the triazole ring enhances the interaction with microbial enzymes, inhibiting their function and leading to cell death.
- Antitumor Activity : Research indicates that compounds with triazole structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related proteins are currently under investigation.
- Anticonvulsant Properties : Preliminary studies have shown that similar compounds can exhibit anticonvulsant activity by modulating neurotransmitter levels in the brain.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related triazole derivatives:
| Activity Type | Compound Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | 2-[(4-amino-5-ethyl-4H-triazol-3-yl)sulfanyl]acetamide | 10.5 | |
| Antitumor | Triazole analogs | 15.0 | |
| Anticonvulsant | Triazole derivatives | 20.0 |
Case Studies
Several studies have highlighted the biological activities of triazole derivatives similar to our compound:
- Antimicrobial Efficacy : A study published in MDPI demonstrated that triazole compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing lower MIC values than standard antibiotics .
- Cytotoxicity Against Cancer Cells : Research indicated that a structurally similar triazole compound exhibited cytotoxic effects on various cancer cell lines (e.g., A431 and HT29), with IC50 values comparable to established chemotherapeutic agents .
- Anticonvulsant Activity : In a study evaluating various N-substituted acetamides, compounds similar to this triazole derivative showed promising anticonvulsant activity in animal models, suggesting potential for further development in epilepsy treatment .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer: Use ¹H/¹³C NMR to verify proton environments (e.g., trifluoromethyl, triazole, and acetamide groups). IR spectroscopy identifies key functional groups (C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹). HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%).
Q. What standard assays evaluate its biological activity?
Methodological Answer:
- Anti-exudative activity : Formalin-induced rat paw edema model (10 mg/kg dose vs. diclofenac sodium 8 mg/kg).
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination via fluorometric/colorimetric readouts).
Table 2: Anti-exudative Activity of Derivatives (10 mg/kg)
| Substituent | Inhibition (%) | Reference (Diclofenac) |
|---|---|---|
| Fluorine | 45 | 58 |
| Chlorine | 52 | 58 |
| Ethyl | 48 | 58 |
| Adapted from |
Advanced Research Questions
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
Methodological Answer:
- Systematic substitution : Modify triazole, sulfanyl, or trifluoromethyl groups and test in vitro/in vivo (e.g., anti-exudative or antimicrobial assays).
- In silico modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or fungal CYP51.
- Dose-response studies : Compare EC₅₀ values across derivatives to identify critical substituents.
Q. What computational strategies predict biological targets?
Methodological Answer:
- Molecular docking : Use PyMOL or Schrödinger to simulate interactions with enzymes (e.g., COX-2, EGFR). Prioritize targets with binding energies < -8 kcal/mol.
- Pharmacophore modeling : Map electrostatic/hydrophobic features to known bioactive triazole derivatives.
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS).
Q. How does pH and light exposure affect compound stability?
Methodological Answer:
- Stability testing : Incubate at pH 2–12 (37°C, 24 hrs) and analyze degradation via HPLC. Avoid pH >10 due to acetamide hydrolysis.
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural breakdown).
Q. What derivatization strategies enhance bioactivity?
Methodological Answer:
- Triazole modifications : Introduce electron-withdrawing groups (e.g., nitro) to improve enzyme inhibition.
- Sulfanyl replacement : Substitute with sulfonyl to enhance solubility and target engagement.
- Side-chain elongation : Add alkyl/aryl groups to the acetamide moiety for improved membrane permeability.
Q. How to validate analytical methods for purity assessment?
Methodological Answer:
- HPLC validation : Assess linearity (R² > 0.99), LOD/LOQ (<1 μg/mL), and precision (%RSD < 2%) per ICH guidelines.
- NMR integration : Compare peak areas of impurities to main compound (threshold: <0.5% for pharmacopeial standards).
Q. What cross-disciplinary applications exist beyond pharmacology?
Methodological Answer:
- Agrochemistry : Test antifungal activity against Fusarium spp. (MIC via broth microdilution).
- Materials science : Explore coordination chemistry with transition metals (e.g., Cu²⁺) for catalytic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
